4-Bromo-2-tert-butylpyridine
Overview
Description
4-Bromo-2-tert-butylpyridine is a useful research compound. Its molecular formula is C9H12BrN and its molecular weight is 214.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-tert-butylpyridine is the benzylic position in organic compounds . This compound is involved in reactions at the benzylic position, which can be resonance stabilized .
Mode of Action
This compound: interacts with its targets through a free radical reaction . In the initiating step, the compound loses the bromo atom, leaving behind a radical . This radical then removes a hydrogen to form a new compound . The reaction can proceed via an SN1 or SN2 pathway, depending on the nature of the benzylic halides .
Biochemical Pathways
The biochemical pathways affected by This compound involve free radical bromination, nucleophilic substitution, and oxidation . The downstream effects of these pathways include the formation of new compounds through the removal of a hydrogen and the addition of a bromine atom .
Result of Action
The molecular and cellular effects of This compound’s action involve the formation of new compounds through free radical reactions . These reactions can lead to changes in the chemical structure of the target molecules, potentially altering their function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For instance, the rate of reaction can be influenced by factors such as temperature and the presence of other chemicals . .
Properties
IUPAC Name |
4-bromo-2-tert-butylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-9(2,3)8-6-7(10)4-5-11-8/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDNNSUVMFKJJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671697 | |
Record name | 4-Bromo-2-tert-butylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086381-30-7 | |
Record name | 4-Bromo-2-(1,1-dimethylethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086381-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-tert-butylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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